8-Fluoro-1-naphthaldehyde
Overview
Description
8-Fluoro-1-naphthaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and an aldehyde group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-naphthaldehyde typically involves the fluorination of 1-naphthaldehyde. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the fluorine atom by a nucleophile. Common nucleophiles include thiolates, amines, and alkoxides.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
SNAr Reactions: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium methoxide or potassium thiolate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
SNAr Reactions: Substituted naphthaldehydes with various nucleophiles.
Oxidation: 8-Fluoro-1-naphthoic acid.
Reduction: 8-Fluoro-1-naphthylmethanol.
Scientific Research Applications
8-Fluoro-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-naphthaldehyde in chemical reactions primarily involves its electrophilic nature due to the presence of the aldehyde group. The fluorine atom, being highly electronegative, further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This compound can participate in various pathways, including nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Comparison: 8-Fluoro-1-naphthaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which influence its reactivity and chemical behavior. Compared to its isomers, such as 4-fluoro-1-naphthaldehyde, it exhibits different reactivity patterns in nucleophilic substitution reactions. The presence of the fluorine atom at the 8th position also affects its electronic properties, making it distinct from other fluorinated naphthaldehydes.
Properties
IUPAC Name |
8-fluoronaphthalene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMIURQPURGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592026 | |
Record name | 8-Fluoronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112641-28-8 | |
Record name | 8-Fluoronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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